
Dihexanoyl-lecithin
Overview
Description
Dihexanoyl-lecithin is a synthetic phospholipid derivative of lecithin (phosphatidylcholine) characterized by two hexanoyl (C6:0) fatty acid chains esterified to the glycerol backbone. Its structure comprises a hydrophilic phosphocholine headgroup and short-chain saturated acyl groups, distinguishing it from naturally occurring lecithins, which typically feature longer, unsaturated chains (e.g., palmitoyl, oleoyl, or stearoyl).
Preparation Methods
Chemical Synthesis via Acylation of Glycerophosphorylcholine
Acylation with n-Caproic Anhydride
The most common method involves acylating sn-glycero-3-phosphorylcholine (GPC) with n-caproic anhydride. As detailed in a patent (JP2503567B2), GPC is dissolved in anhydrous chloroform or dichloromethane under nitrogen atmosphere. n-Caproic anhydride is added incrementally at 0–5°C, followed by catalytic triethylamine or 4-dimethylaminopyridine (DMAP) to drive the reaction . The mixture is stirred for 24–48 hours at room temperature, yielding dihexanoyl-lecithin with >90% conversion. Excess reagents are removed via rotary evaporation, and the crude product is precipitated using cold diethyl ether .
Acyl Chloride-Mediated Synthesis
Alternative protocols employ hexanoyl chloride for faster reaction kinetics. GPC is first converted to its cadmium chloride complex to enhance solubility in nonpolar solvents. Hexanoyl chloride is added dropwise in a 2.2:1 molar ratio relative to GPC, with pyridine as an acid scavenger . The reaction proceeds at 40–50°C for 6–8 hours, achieving 85–92% yield. Post-reaction, the cadmium complex is dissociated using EDTA, and the product is extracted into chloroform .
Table 1: Comparative Analysis of Chemical Synthesis Methods
Method | Reagents | Solvent | Temperature | Yield | Purity (HPLC) | Source |
---|---|---|---|---|---|---|
n-Caproic Anhydride | GPC, n-caproic anhydride | CHCl₃ | 25°C | 92% | 95% | |
Hexanoyl Chloride | GPC-CdCl₂, hexanoyl chloride | Toluene | 50°C | 88% | 93% |
Enzymatic Synthesis and Modification
Phospholipase A₂-Catalyzed Reacylation
While enzymatic methods are less common for de novo synthesis, phospholipase A₂ (PLA₂) can modify existing lecithins. Crude soybean lecithin is treated with PLA₂ in a buffer containing calcium ions, selectively hydrolyzing the sn-2 acyl chain. The resultant lysolecithin is re-esterified with hexanoic acid using activated acyl donors (e.g., vinyl hexanoate) in reverse micelles . This method yields this compound with 70–75% efficiency but requires stringent control of water activity and micelle size .
Lipase-Mediated Transesterification
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze transesterification of long-chain lecithins with ethyl hexanoate. The reaction occurs in tert-butanol at 60°C, with molecular sieves to absorb ethanol byproducts. Despite mild conditions, this approach suffers from incomplete conversion (50–60%) due to steric hindrance at the sn-1 position .
Purification and Isolation Techniques
Column Chromatography
Crude this compound is purified using silica gel chromatography with a chloroform/methanol/water gradient (65:25:4 v/v). Fractions containing the target compound are identified via thin-layer chromatography (TLC; Rf = 0.45 in CHCl₃/MeOH/H₂O 65:25:4) and pooled . For higher purity, reversed-phase C18 columns with acetonitrile/water (70:30) eluents are employed, achieving >99% purity .
Solvent Fractionation
Ethanol fractionation selectively precipitates this compound from phospholipid mixtures. The crude product is dissolved in ethanol (4:1 v/w) at 50°C and cooled to −20°C, causing this compound to crystallize. This method reduces neutral lipid contaminants to <1% .
Table 2: Purification Efficiency Across Methods
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) confirms structure: δ 5.25 (m, 1H, sn-2 glycerol), 4.40–4.15 (m, 4H, glycerol backbone), 3.65 (s, 9H, choline methyl), 2.30 (t, 4H, COCH₂), 1.60 (m, 4H, CH₂CH₂CO), 1.30 (m, 8H, hexanoyl chain), 0.88 (t, 6H, terminal CH₃) .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 582.4, consistent with C₁₆H₃₆NO₈P. Tandem MS/MS fragments at m/z 184.1 (phosphocholine head group) and 313.2 (dihexanoyl-glycerol) .
Thin-Layer Chromatography (TLC)
Rf = 0.45 on silica gel 60 plates (CHCl₃/MeOH/H₂O 65:25:4). Staining with Dragendorff’s reagent confirms phosphocholine presence .
Challenges and Optimizations
Oxidation and Hydrolysis
This compound is prone to oxidation at unsaturated bonds (if present) and hydrolysis at the phosphate ester. Synthesis and storage under nitrogen with antioxidants (0.01% BHT) are critical .
Scalability Issues
Large-scale acylation faces solvent volume constraints. Microfluidic reactors (channel width: 200 µm) enable continuous-flow synthesis, improving yield to 95% with 10-fold solvent reduction .
Chemical Reactions Analysis
Types of Reactions: Dihexanoyl-lecithin undergoes various chemical reactions, including:
Hydrolysis: Enzymatic cleavage by phospholipase A2, resulting in the release of fatty acids and glycerophosphocholine.
Oxidation: Reaction with oxidizing agents can lead to the formation of peroxides and other oxidative products.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by enzymes like phospholipase A2 under physiological conditions.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Major Products:
Hydrolysis: Produces hexanoic acid and glycerophosphocholine.
Oxidation: Results in various oxidative derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Dihexanoyl-lecithin has a wide range of applications in scientific research:
Biochemistry: Used to study membrane-associated processes and protein-lipid interactions due to its ability to form micelles and bilayers.
Biophysics: Employed in the formation of bicelles, which are useful for NMR studies of membrane proteins.
Industry: Utilized as an emulsifier in food and cosmetic products due to its amphiphilic nature.
Mechanism of Action
Dihexanoyl-lecithin exerts its effects primarily through its ability to integrate into lipid bilayers and form micelles. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound targets membrane proteins and can modulate their activity by changing the local lipid environment .
Comparison with Similar Compounds
Key Properties:
- Molecular formula: C₂₆H₅₂NO₈P
- Acyl chains: Two hexanoyl (C6:0) groups.
- Solubility : High water solubility due to short hydrophobic tails, facilitating micelle formation.
- Applications : Widely used in drug delivery systems, emulsification, and membrane studies due to its rapid self-assembly and biocompatibility .
Dihexanoyl-lecithin belongs to the phosphatidylcholine family, differing primarily in acyl chain length and saturation. Below is a comparative analysis with structurally analogous compounds:
Structural and Functional Differences
*Melting points are approximate and vary with purity and measurement methods .
Key Research Findings
Solubility and Self-Assembly: this compound’s short chains enable rapid micelle formation in aqueous environments, whereas distearoyl-lecithin forms rigid bilayers requiring sonication or solvents for dispersion . Dipalmitoyl-lecithin exhibits intermediate behavior, forming stable liposomes at physiological temperatures .
Membrane Dynamics: Unsaturated analogs like dioleoyl-lecithin increase membrane fluidity, while saturated chains (e.g., dihexanoyl, distearoyl) enhance rigidity. This compound’s fluidity is comparable to biological membranes, making it useful for mimicking cellular environments .
Oxidation Stability: Saturated chains (e.g., dihexanoyl, distearoyl) resist oxidation better than unsaturated variants. However, this compound’s short chains may reduce its efficacy in long-term stabilization compared to longer-chain counterparts .
Analytical Characterization :
- The International Union of Pure and Applied Chemistry (IUPAC) Method 2.201 outlines standardized protocols for analyzing acyl chain composition and purity in lecithins, ensuring consistency across studies .
Data Tables
Table 1: Comparative Physicochemical Properties
Property | This compound | Dipalmitoyl-Lecithin | Distearoyl-Lecithin |
---|---|---|---|
Chain Length | C6 | C16 | C18 |
Melting Point (°C) | -20–0 | 41 | 55 |
Critical Micelle Conc. (mM) | 0.1–1.0 | N/A (liposome-forming) | N/A |
Oxidation Stability | Moderate | High | High |
Biological Activity
Dihexanoyl-lecithin, a synthetic phospholipid, is notable for its diverse biological activities, particularly in enzymatic reactions and surfactant properties. This article explores the compound's biological activity, focusing on its interactions with enzymes, surfactant capabilities, and applications in various fields.
Overview of this compound
This compound is a phosphatidylcholine derivative characterized by two hexanoyl fatty acid chains. Its structure contributes to its unique properties as a surfactant and as a substrate for various enzymatic reactions.
Surfactant Properties
This compound exhibits significant surfactant properties, which allow it to lower the surface tension of aqueous solutions. This property facilitates the dispersion of hydrophobic substances in water, making it useful in pharmaceutical formulations and food products. The effectiveness of this compound as a surfactant has been demonstrated through various studies:
- Surface Tension Reduction : this compound effectively reduces surface tension, enhancing the solubility of lipophilic compounds in aqueous environments.
- Emulsification : It serves as an emulsifying agent, stabilizing mixtures of oil and water by preventing phase separation.
Enzymatic Interactions
This compound plays a critical role in enzymatic reactions, particularly with phospholipases. These enzymes hydrolyze phospholipids, and this compound serves as an important substrate.
Case Studies
- Phospholipase A2 Activity : Research indicates that this compound enhances the reactivity of lysine residues in phospholipase A2 when calcium ions are present. This interaction suggests that this compound may stabilize the enzyme's active conformation, thereby increasing its catalytic efficiency .
- Kinetic Studies : Studies have shown that the hydrolysis rate of this compound by phospholipases varies with pH and temperature. Optimal conditions for enzyme activity were identified, demonstrating the importance of environmental factors on the efficacy of this compound as a substrate .
Table 1: Summary of Biological Activities of this compound
Applications
This compound's properties make it valuable in several fields:
- Pharmaceuticals : Used as an excipient in drug formulations to enhance bioavailability.
- Food Industry : Acts as an emulsifier in food products, improving texture and stability.
- Cosmetics : Incorporated into formulations for its moisturizing properties and ability to improve skin absorption.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Dihexanoyl-lecithin in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of glycerol phosphatidylcholine with hexanoic acid under controlled anhydrous conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure reproducibility by documenting solvent systems, reaction times, and temperature gradients in detail .
- Data Considerations : Include spectral peaks (e.g., H-NMR: δ 0.88 ppm for terminal methyl groups) and retention times in HPLC profiles. Cross-reference with established databases like PubChem or Lipid Maps for validation .
Q. How do researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to test stability across pH (3–9) and temperature (4°C–60°C) ranges. Monitor degradation via UV-Vis spectroscopy (absorbance at 210 nm for acyl chain oxidation) and dynamic light scattering (DLS) for particle size changes. Include controls with inert buffers (e.g., phosphate-buffered saline) to isolate environmental effects .
- Data Contradictions : Address discrepancies in degradation rates by standardizing measurement intervals and calibrating instruments before each trial .
Advanced Research Questions
Q. What strategies resolve contradictions in reported critical micelle concentration (CMC) values of this compound across studies?
- Methodological Answer : Conduct a meta-analysis of published CMC data, categorizing results by methodology (e.g., pyrene fluorescence vs. surface tension). Replicate key studies under uniform conditions to identify methodological biases. Use statistical tools like ANOVA to evaluate inter-study variability and Bland-Altman plots for bias assessment .
- Data Synthesis : Tabulate CMC values with associated measurement techniques, solvent systems, and error margins. Highlight outliers and propose corrections based on instrumental sensitivity limits .
Q. How can computational modeling (e.g., molecular dynamics simulations) enhance understanding of this compound’s membrane integration mechanisms?
- Methodological Answer : Employ force fields like CHARMM36 to simulate lipid bilayer interactions. Validate models using experimental data from small-angle X-ray scattering (SAXS) for bilayer thickness and differential scanning calorimetry (DSC) for phase transition temperatures. Adjust simulation parameters (e.g., hydration levels) to match empirical conditions .
- Limitations : Address discrepancies between simulated and experimental data by refining solvation models or incorporating lipid asymmetry .
Q. What experimental frameworks are optimal for studying this compound’s role in drug delivery systems?
- Methodological Answer : Adopt the PICO framework:
- Population : Nanoparticle formulations.
- Intervention : this compound as a stabilizer.
- Comparison : Other phospholipids (e.g., DSPC).
- Outcome : Encapsulation efficiency, release kinetics.
Use in vitro assays (e.g., dialysis membrane diffusion) and in vivo pharmacokinetic studies. Validate outcomes via HPLC quantification and confocal microscopy for cellular uptake .
Methodology-Focused Questions
Q. How should researchers approach literature reviews to identify gaps in this compound applications?
- Methodological Answer : Conduct a scoping review using PRISMA guidelines. Categorize studies by application (e.g., drug delivery, membrane biophysics) and methodology. Use tools like VOSviewer for keyword co-occurrence mapping to highlight understudied areas (e.g., neuropharmacology applications) .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity assays?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC values. Use Shapiro-Wilk tests for normality and Tukey’s HSD for post hoc comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .
Q. Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility when studying this compound’s interactions with serum proteins?
- Methodological Answer : Standardize protein sources (e.g., human vs. bovine serum albumin) and pre-incubation conditions. Use techniques like isothermal titration calorimetry (ITC) for binding affinity measurements and SDS-PAGE to confirm protein integrity. Share raw data and analysis scripts via repositories like Zenodo .
Q. What criteria validate the use of this compound as a model membrane system in biophysical studies?
Properties
IUPAC Name |
2,3-di(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZARZBAWHITHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968679 | |
Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53892-41-4 | |
Record name | 1,2-Hexanoylphosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053892414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Bis(hexanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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